1,2,4,4-Tetraphenylbut-3-en-1-one
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Overview
Description
1,2,4,4-Tetraphenylbut-3-en-1-one is an organic compound with the molecular formula C28H22O. It is characterized by a butenone backbone substituted with four phenyl groups. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,4-Tetraphenylbut-3-en-1-one can be synthesized through several synthetic routes. One common method involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by a series of condensation reactions to form the final product . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,2,4,4-Tetraphenylbut-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
1,2,4,4-Tetraphenylbut-3-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,4-Tetraphenylbut-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration and functional groups. Detailed studies have shown that it can modulate signaling pathways involved in cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1,1,4,4-Tetraphenyl-1,3-butadiene
- 1,2,4,4-Tetraphenyl-3-buten-1-one
- 1,1,4,4-Tetraphenyl-3-butenone
Uniqueness
1,2,4,4-Tetraphenylbut-3-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
2491-41-0 |
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Molecular Formula |
C28H22O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,2,4,4-tetraphenylbut-3-en-1-one |
InChI |
InChI=1S/C28H22O/c29-28(25-19-11-4-12-20-25)27(24-17-9-3-10-18-24)21-26(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-21,27H |
InChI Key |
KBMHRYDKAAPEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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